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The table below summarizes the key experimental findings for Eriodictyol and its prenylated derivative,

Sigmoidin A.

Feature Eriodictyol Sigmoidin A

Reported
Cytotoxicity

Moderate, with emerging selective

cytotoxicity against cancer cells [1] [2]

An order of magnitude more potent

than Eriodictyol [3] [4]

Primary
Mechanism in
Cancer Cells

Selective TNFR1 receptor

upregulation & activation; PI3K/AKT
pathway inhibition [1] [2]

Potent pro-oxidant activity; depletion of

intracellular glutathione (GSH) [3] [4]

Key Experimental
Findings

Induces apoptosis via caspase
activation; inhibits tumor growth in
vivo with no obvious toxicity in mice
[1] [2]

Causes Cu(II)-dependent DNA strand
scission; cytotoxicity significantly

attenuated by glutathione (GSH) [3] [4]

Cell Lines / Models
Studied

HeLa, SK-RC-45, U87MG, CHG-5,
AGS, HGC-27, MKN-45 (gastric),

xenograft mouse models [1] [2]

Various cancer cell lines (specific lines
not detailed in abstracts) [3]

IC₅₀ / Potency
Reference

IC₅₀ ~150 µM (48h, AGS gastric

cancer cells) [2]

Approximately 10 times more cytotoxic

than Eriodictyol [3] [4]
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Detailed Experimental Protocols

To help you evaluate the quality of the data, here is a summary of the key methodologies used in the cited

research.

Cytotoxicity Assays (CCK-8 & MTT): Cell viability was typically measured using colorimetric assays.

Cells are seeded in 96-well plates and treated with compounds. After incubation, CCK-8 or MTT
reagents are added. The CCK-8 reagent is reduced by cellular dehydrogenases to an orange-colored

formazan product, while MTT is reduced to purple formazan crystals, which are then dissolved. The
absorbance is measured at 450 nm (CCK-8) or 540 nm (MTT), and the intensity is proportional to the

number of living cells. IC₅₀ values are calculated from dose-response curves [5] [2].
Apoptosis Detection (Annexin V/PI Staining): This is a flow cytometry-based method to distinguish

between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to
phosphatidylserine, which is externalized to the outer leaflet of the cell membrane in early apoptosis.

Propidium iodide (PI) is a DNA dye that only enters cells with a compromised membrane (late
apoptotic and necrotic cells). Cells are stained with both reagents and analyzed by flow cytometry [2].

Western Blot Analysis: This technique identifies specific proteins and their post-translational
modifications (e.g., phosphorylation). Cells are lysed, proteins are separated by size using SDS-

PAGE gel electrophoresis, and then transferred to a PVDF or nitrocellulose membrane. The
membrane is incubated with a primary antibody against the target protein (e.g., cleaved caspase-3, p-

AKT), followed by a secondary antibody conjugated to an enzyme. Detection is performed using
chemiluminescent substrates, and band intensity is quantified [5] [2].

Pro-oxidant DNA Damage Assay: This cell-free assay assesses a compound's ability to cause DNA
strand breaks. The pBR322 plasmid DNA is incubated with the test compound (e.g., Sigmoidin A or

Eriodictyol) in the presence of copper (Cu(II)) ions. The reaction mixture is then analyzed by agarose
gel electrophoresis. If strand scission occurs, the supercoiled DNA relaxes to an open circular form,

which has a different migration speed on the gel. The role of reactive oxygen species (ROS) is
confirmed by adding specific scavengers like glutathione (GSH) or catalase, which inhibit the damage

[3] [4].

Signaling Pathways

The diagrams below illustrate the distinct mechanisms of action for Eriodictyol and Sigmoidin A, based on

the search results.

Eriodictyol's Selective Apoptosis in Cancer Cells
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Eriodictyol Treatment
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Sigmoidin A's Pro-Oxidant Cytotoxicity
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Sigmoidin A Treatment
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Interpretation & Research Implications

The data highlights a crucial structure-activity relationship: the prenylation of Eriodictyol (as seen in

Sigmoidin A) dramatically enhances its cytotoxic potency through a different mechanism. While Eriodictyol

acts more selectively via receptor-mediated pathways, Sigmoidin A is a potent pro-oxidant.

For Eriodictyol: Future research could focus on its potential as a selective anti-cancer agent, given

its ability to target TNFR1 in cancer cells and its favorable in vivo safety profile so far [1] [2].
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For Sigmoidin Compounds: The significant boost in cytotoxicity from prenylation makes Sigmoidin
B a highly interesting candidate for investigation. It is plausible that Sigmoidin B could share or even
exceed the potent pro-oxidant activity of Sigmoidin A.

To advance this specific comparison, I suggest you:

Search specifically for "Sigmoidin B" in specialized chemistry and pharmacology databases (e.g.,
SciFinder, Reaxys).

Explore the broader class of prenylated flavonoids from the Erythrina genus, as they are a rich
source of cytotoxic compounds [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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